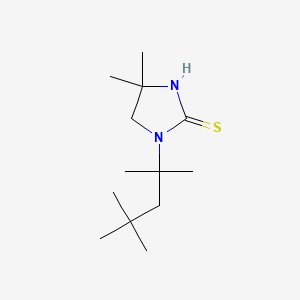
2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones. This compound is characterized by its unique structure, which includes a 2-imidazolidinethione core substituted with a 4,4-dimethyl group and a 1-(1,1,3,3-tetramethylbutyl) group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinethione ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various imidazolidinethione derivatives
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and microbial cell membranes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-imidazolidinethione
- 1,1,3,3-Tetramethylbutyl-2-imidazolidinethione
- 2-Imidazolidinethione derivatives
Uniqueness
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazolidinethione derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
64036-88-0 |
|---|---|
Fórmula molecular |
C13H26N2S |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(2,4,4-trimethylpentan-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H26N2S/c1-11(2,3)8-13(6,7)15-9-12(4,5)14-10(15)16/h8-9H2,1-7H3,(H,14,16) |
Clave InChI |
TUDXUTBWUKMCSB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=S)N1)C(C)(C)CC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


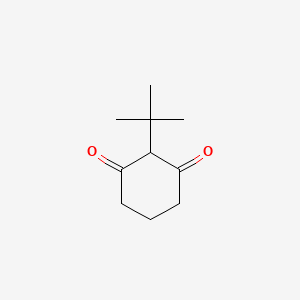

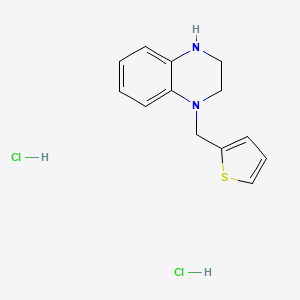

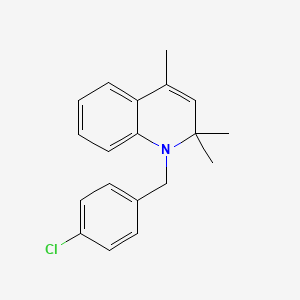
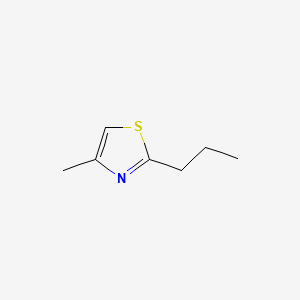

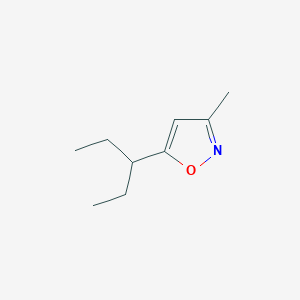
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
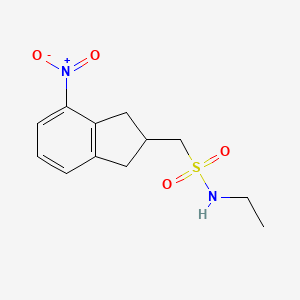
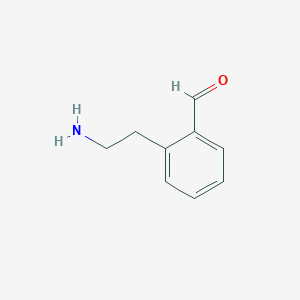


![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
